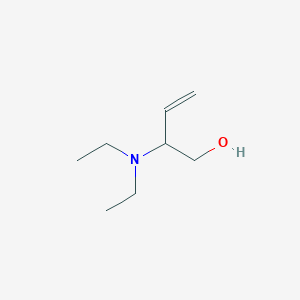

2-(Diethylamino)but-3-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5437-87-6 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(diethylamino)but-3-en-1-ol |

InChI |

InChI=1S/C8H17NO/c1-4-8(7-10)9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |

InChI Key |

GXMNWHAMSJWVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(CO)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diethylamino but 3 En 1 Ol and Analogues

Direct Synthesis Approaches to the Core Structure

Direct methods for constructing the 2-aminobutenol framework often rely on the formation of key carbon-nitrogen and carbon-carbon bonds through established reaction types.

Enamine and Imine-based Condensation Reactions

Enamine and imine intermediates are pivotal in the synthesis of amino alcohols. Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, are nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com The formation of enamines is typically catalyzed by acid and is a condensation reaction where water is eliminated. masterorganicchemistry.com For instance, the reaction of an enamine with an appropriate electrophile can establish the carbon skeleton, which upon subsequent functional group manipulation, can yield the desired unsaturated amino alcohol.

Similarly, imines, formed from primary amines and carbonyl compounds, can be engaged in reactions like the Mannich reaction. This involves the aminoalkylation of an acidic proton-containing compound with a non-enolizable aldehyde and a primary or secondary amine. diva-portal.org A variation of this, the aza-Henry reaction, involves the addition of a nitroalkane to an imine, which can then be reduced to the corresponding amino alcohol.

A one-pot synthesis of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one has been achieved by reacting 2-acetyl benzo[d]imidazole with dimethylformamide dimethylacetal (DMF-DMA) in xylene. researchgate.net This highlights the utility of enaminone intermediates in heterocyclic synthesis. researchgate.netresearchgate.netresearchgate.net

Carbonyl Addition Reactions with Amines or Alkynols as Precursors

The addition of nucleophiles to carbonyl compounds is a fundamental strategy for constructing alcohol functionalities. In the context of 2-(diethylamino)but-3-en-1-ol synthesis, this can involve the addition of an organometallic reagent to an α-amino aldehyde or, alternatively, the addition of an amine to an α,β-unsaturated carbonyl compound.

One documented approach to a related compound, 1-amino-3-buten-2-ol, involves a two-step process starting with the cyanation of acrolein using trimethylsilyl (B98337) cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI₂). The resulting cyanohydrin is then reduced, for instance with a red aluminum solution, to yield the amino alcohol.

The use of alkynols as precursors also presents a viable route. For example, 4-diethylamino-2-butyn-1-ol is a commercially available compound that could potentially be selectively reduced to the corresponding cis or trans-alkene, thereby affording this compound. sigmaaldrich.com The reactivity of such propargyl alcohols can be harnessed in various coupling reactions.

Reductive Amination Strategies for Analogous Structures

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing a direct route to amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. masterorganicchemistry.com This reaction typically proceeds through the in situ formation of an imine or enamine, which is then reduced to the amine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

This strategy has been successfully applied to the synthesis of various amino alcohol analogs. For instance, the reductive amination of dicarbonyl compounds derived from sugars has been used to synthesize polyhydroxypiperidines. chim.it Biocatalytic reductive amination using amine dehydrogenases has also emerged as a method to produce chiral amines and amino alcohols, sometimes with high enantioselectivity. frontiersin.orgwhiterose.ac.uk For example, (2S)-aminobutan-1-ol has been synthesized with high conversion and enantiomeric excess from the corresponding keto-alcohol. frontiersin.org More recently, a chiral phosphoric acid-controlled diastereoselective reductive amination has been developed for the synthesis of cardiotonic steroid analogs, demonstrating high diastereoselectivity. nih.gov

Palladium-Catalyzed Synthesis and Related Transition Metal Approaches

Transition metal catalysis, particularly with palladium, offers highly efficient and selective methods for the synthesis of complex molecules, including unsaturated amino alcohols. These methods often allow for the construction of the target molecule under mild conditions and with high functional group tolerance.

Amination of Allylic and Dienyl Substrates

Palladium-catalyzed allylic amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction typically involves the reaction of an allylic substrate, such as an allylic alcohol or acetate, with an amine in the presence of a palladium catalyst. acs.orgacs.org The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. mdpi.com The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of ligands on the palladium catalyst. nih.gov

For instance, a highly selective Pd/sulfoxide-catalyzed allylic C-H amination has been reported for the preparation of syn-1,3-amino alcohol motifs. nih.gov This method utilizes an electron-deficient N-nosyl carbamate (B1207046) nucleophile to achieve amination under mild conditions. nih.gov Palladium-catalyzed amination of aryl-substituted allylic alcohols has also been developed, affording a wide range of allylic amines in good to excellent yields. acs.org

Furthermore, palladium(II)-catalyzed intramolecular hydroamination of 1,3-dienes has been shown to produce homoallylic amines. nih.gov More recently, a palladium-catalyzed 1,2-selective intermolecular arylamination of 1,3-dienes has been developed, offering a highly chemo- and regioselective pathway to difunctionalized dienes. rsc.org

Coupling Reactions Involving Unsaturated Moieties

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and can be adapted for the synthesis of unsaturated amino alcohols. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

For example, a Suzuki cross-coupling reaction of 2-diethylamino-4H-7-iodopyrido[1,2-a] nih.govCurrent time information in Bangalore, IN.acs.orgtriazin-4-one with various (het)arylboronic acids has been successfully carried out in water, demonstrating the versatility of this approach for introducing aryl groups. researchgate.net

Another relevant strategy is the Cope-type hydroamination of allylic amines. scispace.com Additionally, Ru-catalyzed cross-metathesis reactions have been employed in a two-step synthesis of N-protected unsaturated amino alcohols, where the selectivity was found to be dependent on the reaction concentration and the specific Ru complex used. acs.org

A one-step synthesis of conjugated enynenitriles from bromocyanoacetylene, a terminal alkyne, and a secondary amine has been reported, utilizing a palladium and copper co-catalyzed system. scispace.com This reaction proceeds stereoselectively and provides a direct route to complex unsaturated structures.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. nih.govsci-hub.se This strategy is particularly advantageous for creating libraries of structurally diverse compounds. sci-hub.se

Exploration of Mannich-type Reactions for C-N and C-C Bond Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of both carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in a single operation. adichemistry.comorganic-chemistry.org This three-component condensation involves an aldehyde (like formaldehyde), a primary or secondary amine (such as diethylamine), and a compound with an acidic proton, typically a ketone or aldehyde. wikipedia.orglscollege.ac.in The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. adichemistry.comwikipedia.org

The versatility of the Mannich reaction allows for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino alcohols like this compound. adichemistry.com The general mechanism involves:

Formation of a diethylaminium ion.

Reaction with an enolizable carbonyl compound to form the Mannich base.

Recent advancements have focused on developing milder, more efficient, and even solvent-free conditions for Mannich reactions, often employing catalysts to enhance reaction rates and yields. organic-chemistry.orgrsc.org For instance, the use of nanomagnetic catalysts has been shown to be effective and allows for easy recovery and recycling of the catalyst. rsc.org

Other Chemo- and Regioselective Multicomponent Syntheses

Beyond the classic Mannich reaction, other multicomponent strategies have been developed to achieve chemo- and regioselectivity in the synthesis of complex amino alcohols. These reactions often involve the strategic use of catalysts and carefully chosen starting materials to control the reaction outcome. For example, the Petasis reaction, a boron-based multicomponent reaction, provides a powerful tool for the synthesis of highly functionalized amines with multiple stereocenters. acs.org

The development of new MCRs is an active area of research, with a focus on discovering novel transformations that can provide access to unique molecular scaffolds. beilstein-journals.org These reactions are often designed to be highly convergent, maximizing molecular complexity in a minimal number of synthetic steps. frontiersin.org

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound and its individual enantiomers is of paramount importance. univpancasila.ac.idru.nl

Chiral Catalyst Development for Asymmetric Induction

Asymmetric catalysis is a powerful strategy for controlling the stereochemical outcome of a reaction. academie-sciences.fr This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of synthesizing chiral amino alcohols, significant effort has been dedicated to the development of chiral catalysts for asymmetric hydrogenation of imines and related substrates. acs.org

A variety of chiral ligands, often in complex with transition metals like rhodium, iridium, or copper, have been shown to be effective in promoting high levels of enantioselectivity. acs.orgnih.gov For example, C2-symmetric chiral bis(oxazoline) ligands complexed with copper have been successfully employed in asymmetric carbon-carbon bond-forming reactions. nih.gov Organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a powerful alternative to metal-based catalysis for asymmetric Mannich reactions. wikipedia.org

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Metal | Ligand Type | Application | Reference |

| Transition Metal | Iridium | Diamine/Chiral HA | Asymmetric Hydrogenation of Imines | acs.org |

| Transition Metal | Copper | Bis(oxazoline) | Asymmetric C-C Bond Formation | nih.gov |

| Organocatalyst | - | Proline derivative | Asymmetric Mannich Reaction | wikipedia.org |

Diastereoselective Approaches Utilizing Chiral Auxiliaries or Substrates

Another effective strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. academie-sciences.fr After the desired stereocenter has been established, the auxiliary can be removed.

Several chiral auxiliaries have been developed and successfully applied in the synthesis of chiral amines and alcohols. osi.lvresearchgate.net For instance, Ellman's chiral tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the synthesis of chiral amines. osi.lv The use of chiral substrates, where the starting material itself is enantiomerically pure, can also direct the stereochemistry of subsequent transformations. beilstein-journals.orgrsc.org For example, the reduction of optically pure acyl-lactones can afford monoprotected diols with high diastereoselectivity. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound and its analogs, there is a growing emphasis on developing more sustainable and environmentally friendly methods.

This includes the use of greener solvents, such as water or deep eutectic solvents, and the development of catalyst systems that are recoverable and reusable. sci-hub.semdpi.com For example, the use of ZSM-5, a type of zeolite, as a recoverable and reusable catalyst has been reported for the Betti reaction, a multicomponent synthesis of aminoalkylnaphthols. sci-hub.se Additionally, solvent-free reaction conditions are being explored to minimize waste and environmental impact. researchgate.net The synthesis of procainamide-tetraphenylborate in deionized water at room temperature is an example of a green chemistry approach. researchgate.net

By incorporating these green chemistry principles, the synthesis of valuable chemical compounds like this compound can be made more efficient, economical, and environmentally responsible.

Solvent-Free and Aqueous Media Reaction Development

The synthesis of β-amino alcohols, a class of compounds to which this compound belongs, has been successfully achieved under solvent-free conditions and in aqueous media, demonstrating the potential for greener chemical manufacturing.

One notable solvent-free approach involves the reaction of amines with epoxides or carbonates. For instance, the aminolysis of various epoxides proceeds efficiently at room temperature under solvent-free conditions, catalyzed by silica (B1680970) gel, to yield β-amino alcohols with high selectivity. organic-chemistry.org Similarly, zinc(II) perchlorate (B79767) hexahydrate has proven to be a highly effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions, resulting in high yields and excellent chemo- and regioselectivity. organic-chemistry.org Another innovative solvent-free method utilizes a self-solvent system, where one of the reactants, such as propylene (B89431) carbonate, also serves as the reaction medium in its reaction with aniline (B41778) to produce β-amino alcohols. scirp.org

Aqueous media have also been explored as a viable alternative to organic solvents. The aminolysis of a variety of epoxides has been shown to occur in water at mild temperatures, yielding β-amino alcohols with high selectivity and in excellent yields without the need for any catalyst. organic-chemistry.org This method is particularly attractive due to the low cost, safety, and environmental friendliness of water. Furthermore, the synthesis of vinylic vicinal amino alcohols, which are close analogues, can be achieved through the regioselective ring-opening of vinylepoxides using aqueous ammonium (B1175870) hydroxide. diva-portal.org Metal-mediated allylation reactions, a key step in forming the carbon skeleton of these molecules, have also been successfully performed in aqueous media. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Medium | Key Findings | Reference |

| Aminolysis of Epoxides | Various Epoxides and Amines | Silica gel (60-120 mesh), room temp. | Solvent-free | Efficient catalysis, high selectivity. | organic-chemistry.org |

| Aminolysis of Epoxides | Various Epoxides and Amines | Zinc(II) perchlorate hexahydrate | Solvent-free | High yields, excellent chemo- and regioselectivity. | organic-chemistry.org |

| Ring-opening of Carbonate | Aniline and Propylene Carbonate | Na-Y Zeolite, 150°C | Solvent-free (self-solvent) | Highly regioselective synthesis, recyclable catalyst. | scirp.org |

| Aminolysis of Epoxides | Various Epoxides and Amines | No catalyst, mild temperature | Water | High selectivity and excellent yields. | organic-chemistry.org |

| Ring-opening of Vinylepoxides | Vinylepoxides and Ammonium Hydroxide | p-TSA (catalyst) or neat | Aqueous | Stereospecific and regioselective SN2 attack. | diva-portal.org |

Heterogeneous Catalysis and Recoverable Systems

The development of heterogeneous catalysts is a cornerstone of sustainable chemical synthesis, offering straightforward catalyst recovery and reuse, which is crucial for industrial applications.

Zeolites, particularly large-pore variants like Na-Y zeolite, have been employed as effective and recyclable heterogeneous catalysts for the synthesis of β-amino alcohols. scirp.org In the solvent-free reaction between aniline and propylene carbonate, the Na-Y zeolite catalyst demonstrated high activity and selectivity and could be recovered by simple filtration and reused multiple times without significant loss of performance. scirp.org

Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst that has been applied to the synthesis of β-amino alcohols. acs.org A tandem process involving the transfer hydrogenation of nitroarenes to anilines followed by the ring-opening of epoxides has been developed using a Pd/C catalyst. This method has the advantage of generating the amine reactant in situ and allows for the easy recovery of the catalyst through filtration. acs.org

More advanced recoverable systems include catalysts immobilized on organic frameworks. For example, a rhodium catalyst immobilized on a covalent organic framework (COF) has been reported for the solvent-free isomerization of allylic alcohols. researchgate.net Such systems can achieve very high turnover numbers and can be recycled multiple times. While this specific example is for an isomerization reaction, the principle of immobilizing homogeneous catalysts onto solid supports is a key strategy for creating recoverable catalytic systems applicable to a wide range of reactions, including the synthesis of amino alcohols. researchgate.netrsc.org The use of crystalline porous materials like metal-organic frameworks (MOFs) and COFs as supports for asymmetric catalysts is a rapidly advancing field, promising highly selective and reusable catalysts for the synthesis of chiral compounds. rsc.org

| Catalyst System | Reaction Type | Key Features | Advantages | Reference |

| Na-Y Zeolite | Synthesis of β-amino alcohol | Large-pore, solid acid catalyst. | Recyclable, high regioselectivity in solvent-free conditions. | scirp.org |

| Palladium on Carbon (Pd/C) | Tandem synthesis of β-amino alcohol | Heterogeneous noble metal catalyst. | Easy recovery by filtration, enables tandem reactions. | acs.org |

| Rhodium-Covalent Organic Framework | Isomerization of allylic alcohols | Immobilized homogeneous catalyst. | High turnover numbers, reusable in solvent-free reactions. | researchgate.net |

| Molybdenum Trioxide on Titania (MoO3/TiO2) | Dehydrative allylation of allyl alcohol | Solid catalyst. | Reusable up to three times without loss of activity. | organic-chemistry.org |

Mechanistic Investigations of 2 Diethylamino but 3 En 1 Ol Formation and Reactivity

Elucidation of Reaction Pathways and Transition States in Key Synthetic Transformations

The formation of 2-(diethylamino)but-3-en-1-ol would likely involve the nucleophilic addition of diethylamine (B46881) to a suitable four-carbon electrophile. Two plausible synthetic routes can be hypothesized:

Ring-opening of 1,2-epoxy-3-butene (butadiene monoepoxide): The reaction between diethylamine and 1,2-epoxy-3-butene could yield this compound. The reaction would proceed via a nucleophilic attack of the amine on one of the epoxide carbons. The transition state would involve the simultaneous breaking of the C-O bond of the epoxide and the formation of the C-N bond. Due to the allylic nature of the epoxide, the reaction could proceed via an S\textsubscript{N}2 or S\textsubscript{N}2' mechanism, leading to a mixture of regioisomers. Computational studies on analogous systems suggest that the transition state geometry and energy would be highly dependent on the solvent and any catalyst employed.

Nucleophilic substitution of a halo-alcohol: Another potential pathway is the reaction of diethylamine with a compound such as 4-chloro-2-buten-1-ol. This would be a classic S\textsubscript{N}2 reaction where the amine displaces the halide. The transition state would be a trigonal bipyramidal arrangement around the carbon atom undergoing substitution.

Without specific experimental or computational studies on this compound, any depiction of reaction pathways and transition states remains speculative.

Kinetic and Thermodynamic Studies of Reaction Progress

No specific kinetic or thermodynamic data for the formation or reactivity of this compound has been found in the surveyed literature.

A hypothetical kinetic data table for the formation of this compound from 1,2-epoxy-3-butene and diethylamine could be structured as follows, though the values are purely illustrative:

Hypothetical Kinetic Data for the Formation of this compound

| Entry | Temperature (°C) | [Diethylamine] (M) | [1,2-epoxy-3-butene] (M) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| 1 | 25 | 0.1 | 0.1 | Value not available |

| 2 | 50 | 0.1 | 0.1 | Value not available |

| 3 | 25 | 0.2 | 0.1 | Value not available |

Similarly, a table for thermodynamic parameters would be structured as:

Hypothetical Thermodynamic Data for the Formation of this compound

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | Value not available |

| Entropy of Reaction (ΔS) | Value not available |

| Gibbs Free Energy of Reaction (ΔG) | Value not available |

Role of Catalysts and Reagents in Mediating Transformations

The synthesis of amino alcohols from epoxides and amines can often be accelerated by catalysts.

Acid Catalysis: Protic acids or Lewis acids can activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack. This generally increases the reaction rate but can also lead to side reactions and reduced regioselectivity.

Base Catalysis: While less common for amine-epoxide reactions, a strong base could deprotonate the amine, increasing its nucleophilicity.

Metal Catalysts: Various metal complexes have been shown to catalyze the ring-opening of epoxides with amines, often with improved regioselectivity and under milder conditions.

The choice of solvent is also critical. Polar protic solvents can participate in hydrogen bonding and stabilize charged intermediates, while aprotic solvents may be preferred to avoid side reactions.

Studies on Regio- and Stereoselectivity Mechanisms

The reaction of diethylamine with 1,2-epoxy-3-butene can theoretically lead to two regioisomers: this compound (from attack at the C2 position) and 1-(diethylamino)but-3-en-2-ol (B11946035) (from attack at the C1 position).

The regioselectivity of this reaction is governed by both steric and electronic factors. Under neutral or basic conditions, the attack is typically favored at the less sterically hindered carbon (C1), which would lead to the other isomer. Under acidic conditions, the attack may be directed to the more substituted carbon (C2) due to the partial positive charge being better stabilized at the allylic position. The specific outcome would depend on the precise reaction conditions.

If the starting epoxide were chiral, the reaction would also have stereochemical implications. A direct S\textsubscript{N}2 attack would proceed with inversion of stereochemistry at the attacked carbon center. However, without experimental data, the diastereoselectivity and any potential for racemization for the synthesis of this compound cannot be determined.

A summary of potential factors influencing selectivity is presented below:

Factors Influencing Selectivity in the Synthesis of this compound

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

|---|---|---|

| Catalyst (Acidic) | May favor attack at the more substituted carbon (C2). | Dependent on the specific catalyst and mechanism. |

| Catalyst (Basic/Neutral) | Likely favors attack at the less substituted carbon (C1). | Typically proceeds with inversion of configuration. |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states, affecting both regio- and stereoselectivity. | Can affect the rate of competing pathways that may lead to racemization. |

| Steric Hindrance | The bulky diethylamino group would favor attack at the less hindered position. | Can influence the approach of the nucleophile to the chiral center. |

Derivatization and Functionalization of 2 Diethylamino but 3 En 1 Ol

Functionalization of the Tertiary Amine Moiety

Further investigation into this specific chemical compound would be required to generate the detailed and informative article as requested.

Quaternization and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is central to quaternization and N-oxidation reactions.

Quaternization

The reaction of the tertiary amine in 2-(diethylamino)but-3-en-1-ol with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This classic transformation, known as the Menshutkin reaction, results in a permanently charged molecule, independent of pH. wikipedia.org The reaction proceeds via an SN2 mechanism. rsc.org

The general reaction involves the treatment of this compound with an alkylating agent, such as an alkyl iodide or bromide. The choice of solvent can influence the reaction rate, with polar aprotic solvents often favoring the SN2 pathway. rsc.org

Table 1: Representative Quaternization Reactions of this compound

| Alkylating Agent | Solvent | Product |

| Methyl Iodide (CH₃I) | Acetonitrile (B52724) | 2-Hydroxy-N,N-diethyl-N-methylbut-3-en-1-aminium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Acetone | N,N,2-Triethyl-2-hydroxybut-3-en-1-aminium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | Ethanol | N-Benzyl-2-hydroxy-N,N-diethylbut-3-en-1-aminium chloride |

This table presents expected products based on established chemical principles of the Menshutkin reaction.

N-Oxidation

Tertiary amines can be readily oxidized to their corresponding N-oxides using various oxidizing agents. britannica.com Common reagents for this transformation include hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), and sodium percarbonate. organic-chemistry.orggoogle.com The reaction involves the addition of an oxygen atom to the nitrogen atom of the tertiary amine. youtube.com

The resulting N-oxides are polar, often water-soluble compounds with distinct chemical properties compared to the parent amine. The reaction conditions are typically mild, and the choice of oxidizing agent can be tailored to the specific substrate. asianpubs.org

Table 2: Representative N-Oxidation Reactions of this compound

| Oxidizing Agent | Solvent | Product |

| Hydrogen Peroxide (H₂O₂) | Water/Methanol | 2-(Diethyl-N-oxidoamino)but-3-en-1-ol |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 2-(Diethyl-N-oxidoamino)but-3-en-1-ol |

| Sodium Percarbonate | Methanol | 2-(Diethyl-N-oxidoamino)but-3-en-1-ol |

This table presents expected products based on established chemical principles of tertiary amine oxidation.

Amide and Carbamate (B1207046) Formation

The primary alcohol group in this compound provides a site for esterification and the formation of related functional groups like carbamates. While the tertiary amine cannot form a stable amide through acylation, the hydroxyl group can readily react.

Ester Formation (Amide Precursor Analogue)

The reaction of the primary alcohol with an acyl chloride results in the formation of an ester. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.ukchemguide.co.uk While not an amide, the resulting ester is a common derivative of the alcohol functionality. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Carbamate Formation

Carbamates (urethanes) are functional groups that can be formed from the alcohol moiety of this compound. One common method involves the reaction of the alcohol with an isocyanate. britannica.com This reaction is typically efficient and does not require a catalyst.

Alternatively, carbamates can be synthesized from amino alcohols and carbon dioxide, often requiring an activating agent for the hydroxyl group. acs.orgrsc.orgrsc.org Another route involves the use of phosgene (B1210022) or its derivatives, though these reagents are highly toxic. britannica.com A safer alternative is the use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to first activate the alcohol, followed by reaction with an amine. researchgate.net

Table 3: Representative Ester and Carbamate Formation Reactions of this compound

| Reagent | Solvent | Product Class | Product Name |

| Acetyl Chloride (CH₃COCl) | Pyridine | Ester | 2-(Diethylamino)but-3-en-1-yl acetate |

| Phenyl Isocyanate (C₆H₅NCO) | Toluene | Carbamate | 2-(Diethylamino)but-3-en-1-yl phenylcarbamate |

| Methyl Isocyanate (CH₃NCO) | Diethyl ether | Carbamate | 2-(Diethylamino)but-3-en-1-yl methylcarbamate |

This table presents expected products based on established chemical principles of ester and carbamate synthesis.

Spectroscopic and Structural Elucidation Methodologies for 2 Diethylamino but 3 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular framework of organic compounds. For allylic amino alcohols like 2-(diethylamino)but-3-en-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding atom connectivity and spatial arrangement.

The initial structural assignment of this compound relies on fundamental 1D NMR experiments, namely ¹H and ¹³C NMR. In the ¹H NMR spectrum, characteristic signals for the vinyl protons (=CH₂ and -CH=), the methine proton adjacent to the nitrogen and oxygen atoms, the methylene (B1212753) groups of the diethylamino moiety, and the hydroxyl proton can be observed. The chemical shifts (δ) and coupling constants (J) of these signals provide crucial information about the electronic environment and connectivity of the protons. For instance, the protons of the terminal double bond typically appear in the range of 5-6 ppm, while the proton attached to the carbon bearing the hydroxyl group would be expected at a lower field.

To unambiguously assign these signals and establish the carbon skeleton, advanced 2D NMR techniques are indispensable. nih.gov Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. For example, a COSY spectrum would show correlations between the vinyl protons and the adjacent methine proton.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate directly bonded proton and carbon atoms. nih.gov This technique is instrumental in assigning the signals in the ¹³C NMR spectrum. For this compound, the HSQC spectrum would link the vinyl proton signals to their corresponding sp² carbon signals and the signals of the protons on the diethylamino group to their respective sp³ carbon signals.

Further structural details can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, HMBC correlations could be observed between the protons of the diethylamino group and the carbon atom at position 2 of the butene chain.

A representative, though generalized, dataset of expected NMR chemical shifts for a compound with the structural motifs of this compound is presented in the table below. The exact chemical shifts can vary depending on the solvent and other experimental conditions. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH=CH₂ | 5.0 - 6.0 | 115 - 140 |

| -CH(N)- | 2.5 - 3.5 | 50 - 70 |

| -CH₂OH | 3.5 - 4.5 | 60 - 70 |

| N(CH₂CH₃)₂ | 2.5 - 3.0 (quartet) | 40 - 50 |

| N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | 10 - 15 |

| -OH | Variable | - |

This table presents generalized expected chemical shift ranges for the functional groups present in this compound. Actual values may vary.

Determining the stereochemistry of this compound, which contains a stereocenter at the C2 position, is a critical aspect of its characterization. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can provide information about the spatial proximity of protons. researchgate.net By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry can be deduced. For instance, in a specific stereoisomer, NOE correlations might be observed between the proton at C2 and specific protons on the diethylamino group or the vinyl group, which would help in establishing their relative orientation.

Another effective method for determining the absolute configuration of chiral amino alcohols involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), followed by ¹H NMR analysis. rsc.org The formation of diastereomeric esters with the (R)- and (S)-enantiomers of the chiral agent leads to distinct chemical shift differences (Δδ) for the protons near the stereocenter. By analyzing these differences, the absolute configuration can be assigned. A similar approach involves the use of chiral shift reagents, which are lanthanide complexes that can reversibly bind to the molecule and induce chemical shift changes, allowing for the differentiation of enantiomers. nih.gov

Derivatization to form conformationally restrained cyclic structures, such as oxazolidinones, can also be a valuable tool for stereochemical assignment. researchgate.net The rigid ring system locks the conformation, leading to distinct and predictable differences in the NMR spectra of the cis and trans isomers. researchgate.net

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound (C₈H₁₇NO). By measuring the m/z value with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, the theoretical exact mass of this compound is 143.1310 g/mol . An HRMS measurement that closely matches this value would provide strong evidence for the proposed molecular formula.

In the mass spectrometer, molecules are ionized and often fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For aliphatic amines like this compound, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This results in the formation of a stable iminium ion. For this compound, α-cleavage could lead to the loss of a propyl group or an ethyl group from the diethylamino moiety, or cleavage of the butenyl chain.

The presence of the hydroxyl group and the double bond also influences the fragmentation. libretexts.org For example, the loss of a water molecule (M-18) is a common fragmentation for alcohols. libretexts.orglibretexts.org The fragmentation of the allylic system can also produce characteristic ions. whitman.edu The table below summarizes some of the expected key fragmentation pathways for this compound.

| Fragmentation Pathway | Description | Expected m/z of Fragment |

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | 143 |

| α-Cleavage | Loss of a CH₂CH₃ radical from the diethylamino group. | 114 |

| α-Cleavage | Loss of a CH(OH)CH=CH₂ radical. | 86 |

| Dehydration | Loss of a water molecule. | 125 |

| Allylic Cleavage | Cleavage of the C-C bond adjacent to the double bond. | Variable |

This table presents potential fragmentation pathways and the corresponding expected mass-to-charge ratios for the resulting ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. miamioh.edu They are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-H, C=C, and C-N bonds. The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. libretexts.orgyoutube.com The C-H stretching vibrations of the sp²-hybridized carbons of the vinyl group are expected just above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons of the alkyl groups appear just below 3000 cm⁻¹. The C=C stretching vibration of the alkene is typically observed in the range of 1640-1680 cm⁻¹. The C-N stretching vibration of the amine can be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy can provide complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond usually gives a strong Raman signal. researchgate.netresearchgate.net This can be particularly useful for confirming the presence of the unsaturation.

The table below summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

| C-N (Amine) | Stretching | 1000 - 1300 | Medium |

This table presents generalized expected vibrational frequencies. Actual values can be influenced by the molecular environment and intermolecular interactions.

By integrating the data from these diverse spectroscopic methodologies, a comprehensive and unambiguous structural and stereochemical assignment of this compound and its derivatives can be achieved.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemical relationships.

The applicability of X-ray crystallography is contingent upon the ability to grow a single crystal of the compound or a suitable solid derivative of sufficient size and quality. Given that this compound is a liquid at room temperature, derivatization to a crystalline salt, such as a hydrochloride or a tartrate salt, would likely be a necessary prerequisite for crystallographic analysis. The formation of a salt introduces ionic interactions and often facilitates the ordered packing required for crystal lattice formation.

In the absence of direct crystallographic data for the target compound, the study of related structures provides valuable insights. For instance, X-ray diffraction analysis has been successfully employed to confirm the tricyclic structure of products derived from reactions of N-allyl-2-aminophenols, demonstrating its power in elucidating complex molecular architectures that arise from reactions of allylic compounds. acs.org Similarly, the crystal structure of other amino alcohol derivatives has been determined, providing a basis for understanding the conformational preferences and intermolecular interactions, such as hydrogen bonding, that would be expected in the solid state of this compound. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Tricyclic Amino Alcohol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.78 |

| c (Å) | 9.89 |

| β (°) | 110.2 |

| Volume (ų) | 1495 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for organic molecules.

Spectroscopic Methods for Monitoring Reaction Progress

The synthesis of this compound, likely from precursors such as 3-buten-1-ol (B139374) and diethylamine (B46881), and its subsequent reactions would be meticulously monitored using a suite of spectroscopic techniques to track the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reaction progress. The disappearance of the signals corresponding to the starting materials and the concurrent appearance of new signals for the product would be monitored. For the synthesis of this compound, one would expect to see the emergence of signals corresponding to the diethylamino group (typically two quartets and two triplets for the ethyl groups) and the characteristic resonances of the but-3-en-1-ol backbone. The progress of reactions involving this compound, such as its participation in allylation reactions, could be followed by observing changes in the chemical shifts of the protons and carbons adjacent to the reacting functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence and disappearance of key functional groups. The synthesis of this compound would be characterized by the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and C-N stretching vibrations, alongside the characteristic C=C stretch of the vinyl group around 1640 cm⁻¹. During a subsequent reaction, for example, an esterification of the hydroxyl group, the disappearance of the O-H band and the appearance of a strong C=O stretching band around 1735 cm⁻¹ would indicate the progress of the reaction. The NIST WebBook provides reference IR spectra for related compounds like ethyl 3-(diethylamino)propionate, which can serve as a guide for interpreting the spectra of derivatives of the title compound. nist.gov

Mass Spectrometry (MS): Mass spectrometry is invaluable for detecting the molecular ion of the product and for analyzing the composition of the reaction mixture, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). For the synthesis of this compound, the appearance of a peak corresponding to its molecular weight would confirm its formation. The fragmentation pattern can also provide structural information. For instance, the mass spectrum of but-3-en-1-ol shows characteristic fragmentation that can be used as a reference. stackexchange.comnist.gov Monitoring a reaction would involve observing the decrease in the intensity of the molecular ion peak of the starting material and the increase in the intensity of the product's molecular ion peak over time.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | -CH=CH₂ | δ 5.0-6.0 ppm |

| -CH(OH)- | δ 3.5-4.5 ppm | |

| -N(CH₂CH₃)₂ | δ 2.5-3.0 ppm (quartet), δ 1.0-1.5 ppm (triplet) | |

| ¹³C NMR | -CH=CH₂ | δ 115-140 ppm |

| -CH(OH)- | δ 60-75 ppm | |

| -N(CH₂CH₃)₂ | δ 40-50 ppm, δ 10-15 ppm | |

| IR | O-H stretch | 3300-3500 cm⁻¹ (broad) |

| C-H (sp²) stretch | 3010-3095 cm⁻¹ | |

| C=C stretch | 1640-1680 cm⁻¹ | |

| C-N stretch | 1020-1250 cm⁻¹ |

Note: These are predicted values based on the structure and data from analogous compounds.

By employing these spectroscopic methods in concert, a detailed picture of the reaction dynamics can be constructed, enabling the optimization of reaction conditions and the full characterization of the products formed.

Theoretical and Computational Chemistry Studies of 2 Diethylamino but 3 En 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of 2-(diethylamino)but-3-en-1-ol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's electronic structure, providing a basis for predicting its chemical behavior. nih.govacs.org

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For this compound, the vinyl and amino groups are expected to significantly influence these frontier orbitals.

Furthermore, QM calculations generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen and nitrogen atoms are anticipated to be regions of high negative potential, indicating their role as centers for electrophilic interaction, while the electron-deficient areas would be prone to nucleophilic attack. Mulliken charge analysis further quantifies the partial charges on each atom, offering a numerical basis for reactivity predictions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Property | Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound, arising from several rotatable single bonds, results in a complex potential energy surface with numerous possible conformations. cdnsciencepub.com Conformational analysis is therefore crucial for identifying the most stable, low-energy structures that the molecule is likely to adopt. researchgate.netacs.org These studies often begin with molecular mechanics (MM) methods to rapidly explore the vast conformational space, followed by higher-level QM calculations to refine the energies of the most promising conformers.

Table 2: Relative Energies of Hypothetical Low-Energy Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.00 | 75 |

| B | 180° (anti) | 1.20 | 20 |

| C | -60° (gauche) | 2.50 | 5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which is essential for the structural elucidation of new compounds. nih.govnih.gov For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C chemical shifts. nih.govmodgraph.co.uk These predictions, when compared with experimental spectra, can confirm the proposed structure and assign specific resonances to individual atoms. mdpi.comliverpool.ac.uk

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. These calculations help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=C stretching of the vinyl group, and C-N stretching of the amino group. The predicted frequencies are often scaled to correct for systematic errors inherent in the computational methods.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes, referenced against TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH(OH) | 4.1 | 70.2 |

| CH(N) | 3.2 | 65.8 |

| CH=CH₂ | 5.8 (CH) | 138.5 (CH) |

| CH=CH₂ | 5.2, 5.3 (CH₂) | 115.0 (CH₂) |

| N(CH₂CH₃)₂ | 2.6 (CH₂) | 47.5 (CH₂) |

| N(CH₂CH₃)₂ | 1.1 (CH₃) | 12.3 (CH₃) |

| CH₂OH | 3.6 | 62.1 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent. acs.orgdiva-portal.org MD simulations model the explicit interactions between this compound and surrounding solvent molecules (e.g., water) over time. rsc.orgresearchgate.net

These simulations provide valuable information on intermolecular hydrogen bonding between the solute's hydroxyl and amino groups and the solvent. diva-portal.org They can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Furthermore, MD simulations can elucidate how the solvent influences the conformational preferences of the molecule, which may differ from the gas-phase predictions.

Computational Design and Screening of Novel Analogues and Derivatives

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. imist.maresearchgate.net Starting with the structure of this compound, new analogues and derivatives can be designed in silico by modifying its functional groups. researchgate.netnih.govacs.org For example, the ethyl groups on the nitrogen could be replaced with other alkyl or aryl groups, or the vinyl group could be modified to alter the molecule's electronic properties and reactivity.

These newly designed molecules can then be subjected to high-throughput computational screening. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with specific activities, can be developed to predict the properties of these novel compounds without the need for synthesis and experimental testing. acs.orgimist.maresearchgate.net This approach significantly accelerates the discovery process for new molecules with enhanced or specific functionalities.

Advanced Applications of 2 Diethylamino but 3 En 1 Ol in Organic Synthesis

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. nih.gov Chiral auxiliaries and ligands are pivotal tools in this endeavor, enabling the stereoselective formation of new chiral centers. acs.org 2-(Diethylamino)but-3-en-1-ol, possessing a chiral carbon at the carbinol center, is a prime candidate for development into a chiral auxiliary or a precursor for chiral ligands.

Chiral 1,2-amino alcohols are a well-established class of compounds that serve as effective chiral auxiliaries and ligands in a multitude of asymmetric transformations. acs.orgrroij.comacs.org These molecules can be derived from readily available sources like amino acids and can be modified to fine-tune their steric and electronic properties. rroij.com The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with metal centers, which is a key feature in many catalytic cycles. mdpi.com

Detailed Research Findings:

Based on the known reactivity of similar chiral amino alcohols, this compound could be utilized in several ways in asymmetric catalysis:

As a Chiral Auxiliary: The hydroxyl group can be acylated with a prochiral substrate. The resulting ester would then undergo a diastereoselective reaction, such as an alkylation or an aldol (B89426) addition, where the stereochemistry is directed by the chiral center of the amino alcohol. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product and allow for the recovery of the parent amino alcohol.

As a Precursor to Chiral Ligands: The amino and alcohol functionalities can be further elaborated to synthesize more complex ligand architectures. For instance, the amino group can be incorporated into a larger heterocyclic framework, or the hydroxyl group can be modified to create a bidentate or tridentate ligand. These ligands could then be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. acs.org The allylic double bond also offers a handle for further functionalization, potentially leading to the synthesis of novel phosphine-amino alcohol or diamine ligands.

Table 1: Potential Asymmetric Reactions Utilizing this compound Derived Ligands

| Asymmetric Reaction | Metal Catalyst | Potential Ligand Type | Expected Outcome |

| Hydrogenation of Ketones | Ruthenium, Rhodium | Bidentate Amino Alcohol Ligand | High enantioselectivity in the formation of chiral secondary alcohols. |

| Diethylzinc (B1219324) Addition to Aldehydes | Titanium, Zinc | Bidentate Amino Alcohol Ligand | Formation of chiral secondary alcohols with high enantiomeric excess. mdpi.com |

| Allylic Alkylation | Palladium | Phosphine-Amino Alcohol Ligand | Enantioselective formation of new carbon-carbon bonds. |

Role as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a continuous focus of organic chemistry research. rsc.org Amino alcohols are valuable precursors for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles. nih.gov

The structure of this compound, with its vicinal amino and hydroxyl groups and an additional site of unsaturation, offers multiple points for cyclization reactions. This makes it a potentially versatile starting material for constructing various heterocyclic scaffolds.

Detailed Research Findings:

The functional group array in this compound allows for its participation in several types of heterocyclization reactions:

Synthesis of Oxazolidines: The reaction of the amino alcohol with an aldehyde or ketone can lead to the formation of an oxazolidine (B1195125) ring. This transformation is often reversible and can be used as a protecting group strategy or to generate libraries of substituted oxazolidines.

Synthesis of Morphines and Other N,O-Heterocycles: Intramolecular cyclization reactions can be envisioned. For example, under appropriate conditions, an intramolecular aminomercuration or similar reaction involving the double bond could lead to the formation of substituted morpholine (B109124) or piperidine (B6355638) derivatives.

Multicomponent Reactions: The compound could serve as a key component in multicomponent reactions to build complex heterocyclic systems in a single step. For instance, a reaction involving the amino alcohol, a carbonyl compound, and an isocyanide (a Passerini or Ugi-type reaction) could potentially generate highly functionalized acyclic or cyclic products.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Reaction Type | Key Reagents |

| Oxazolidine | Condensation | Aldehydes, Ketones |

| Piperidine | Intramolecular Cyclization | Electrophilic activator for the double bond |

| Morpholine | Intramolecular Cyclization | Oxidation and cyclization |

| Pyrrolidine | Rearrangement/Cyclization | Acid or metal catalyst |

Application in Polymer Chemistry and Material Science Precursors

Amino alcohols are finding increasing use as monomers in the synthesis of functional polymers, such as poly(ester amide)s and polyurethanes. nih.gov These materials often exhibit desirable properties like biodegradability and biocompatibility, making them suitable for biomedical applications.

The presence of both a hydroxyl and an amino group in this compound allows it to act as a difunctional monomer in polymerization reactions. The allylic group provides a site for post-polymerization modification, which can be used to introduce further functionality or to cross-link the polymer chains.

Detailed Research Findings:

Poly(ester amide) Synthesis: The compound could be co-polymerized with dicarboxylic acids or their derivatives. The hydroxyl group would form an ester linkage, while the amino group would form an amide linkage, resulting in a poly(ester amide). The diethylamino group would be a pendant functionality along the polymer chain, potentially influencing the polymer's solubility and basicity.

Polyurethane Synthesis: Reaction with diisocyanates would lead to the formation of polyurethanes. The hydroxyl group would react to form a urethane (B1682113) linkage. The tertiary amine functionality could act as a built-in catalyst for the polymerization.

Cross-linkable Polymers: The vinyl group could be utilized for cross-linking the polymer chains through various chemistries, such as free-radical polymerization or thiol-ene reactions. This would allow for the preparation of hydrogels or thermosetting materials. Research has shown that tertiary amino-alcohols can be used to initiate the ring-opening polymerization of lactones, leading to ionizable amino-polyesters for applications like mRNA delivery. nih.gov

Table 3: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomer(s) | Key Linkage(s) | Potential Properties |

| Poly(ester amide) | Dicarboxylic acid | Ester, Amide | Biodegradable, functionalizable |

| Polyurethane | Diisocyanate | Urethane | Elastomeric, tunable properties |

| Cross-linked Network | Di-functional cross-linker | C-C, C-S | Hydrogel, thermoset |

Involvement in Catalyst Development and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. researchgate.net Chiral amino alcohols and their derivatives are among the most successful classes of organocatalysts. rsc.org They can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates like enamines or iminium ions.

This compound is a potential precursor for the development of novel organocatalysts. Its inherent chirality and the presence of both a hydrogen-bond donating hydroxyl group and a basic amino group are key features for effective organocatalysis.

Detailed Research Findings:

The structure of this compound suggests its potential application in several areas of organocatalysis:

Bifunctional Catalysis: The amino and hydroxyl groups can act in concert to activate both the nucleophile and the electrophile in a reaction. For example, in an aldol or Michael addition, the amino group could form an enamine with a carbonyl donor, while the hydroxyl group could activate the carbonyl acceptor through hydrogen bonding.

Proline-type Catalysis: While not a proline derivative itself, the fundamental principle of using an amino and a hydroxyl group to effect catalysis is similar to that of proline and its derivatives. Modification of the this compound scaffold could lead to catalysts for a range of asymmetric transformations.

Phase-Transfer Catalysis: Quaternization of the tertiary amine would generate a chiral ammonium (B1175870) salt, which could be employed as a phase-transfer catalyst for asymmetric alkylations and other reactions.

Table 4: Potential Organocatalytic Applications of this compound and its Derivatives

| Catalytic Mode | Reaction Type | Role of this compound |

| Bifunctional Catalysis | Aldol Addition, Michael Addition | Activation of both nucleophile and electrophile |

| Enamine Catalysis | α-Functionalization of Carbonyls | Formation of a nucleophilic enamine intermediate |

| Iminium Catalysis | Diels-Alder, Friedel-Crafts Alkylation | Formation of an electrophilic iminium ion |

| Phase-Transfer Catalysis | Asymmetric Alkylation | Chiral cation for ion pairing |

Use as a Reagent or Substrate in Named Organic Reactions (e.g., Wittig, Mannich)

Named reactions are fundamental transformations in organic synthesis that allow for the efficient construction of complex molecules. The functional groups present in this compound suggest its potential participation in several of these well-established reactions.

Detailed Research Findings:

Wittig Reaction and Related Olefinations: While not a direct substrate for the classic Wittig reaction which involves aldehydes and ketones, the hydroxyl group of this compound could be oxidized to the corresponding aldehyde. nih.govresearchgate.net This α-amino aldehyde would then be a suitable substrate for a Wittig reaction, leading to the formation of a chiral, unsaturated amine. researchgate.netresearchgate.net The stereochemical integrity of the α-carbon would be a key consideration in such a sequence.

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. While this compound itself is not a typical substrate, its derivative, the corresponding enol or enolate of the oxidized aldehyde, could potentially act as the nucleophilic component. More plausibly, the parent compound could be a precursor to a chiral ligand or catalyst for an asymmetric Mannich reaction.

Table 5: Potential Reactivity of this compound in Named Reactions

| Named Reaction | Potential Role of this compound | Required Transformation | Product Class |

| Wittig Reaction | Substrate (after oxidation) | Oxidation of the alcohol to an aldehyde | Unsaturated amine |

| Mannich Reaction | Precursor to chiral catalyst/ligand | Derivatization | β-Amino carbonyl compound |

| Sharpless Asymmetric Epoxidation | Substrate (allylic alcohol) | Reaction with a peroxide and chiral catalyst | Chiral epoxy alcohol |

| Overman Rearrangement | Substrate (allylic alcohol) | Conversion to an allylic trichloroacetimidate (B1259523) and thermal rearrangement | Allylic amine |

Chirality and Stereochemistry of 2 Diethylamino but 3 En 1 Ol

Identification and Characterization of Stereoisomeric Forms

The single chiral center in 2-(diethylamino)but-3-en-1-ol results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-(diethylamino)but-3-en-1-ol and (S)-2-(diethylamino)but-3-en-1-ol.

These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. The characterization and differentiation of these stereoisomers rely on techniques that can probe their three-dimensional structure.

The table below summarizes the key characteristics of the stereoisomers of this compound.

| Property | (R)-2-(diethylamino)but-3-en-1-ol | (S)-2-(diethylamino)but-3-en-1-ol | Racemic Mixture |

| Chiral Center | C2 | C2 | C2 |

| Optical Activity | Rotates plane-polarized light in one direction (e.g., dextrorotatory, +) | Rotates plane-polarized light in the opposite direction (e.g., levorotatory, -) | Optically inactive |

| Interaction with Chiral Environments | Different | Different | - |

| Physical Properties (in achiral media) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | May differ from pure enantiomers |

Methods for Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound is a significant challenge in synthetic organic chemistry. Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly from achiral or prochiral starting materials using a chiral catalyst or auxiliary. Several methods developed for the synthesis of chiral amino alcohols can be adapted for this compound.

Asymmetric Addition to Aldehydes: A common strategy involves the enantioselective addition of a vinyl nucleophile to an α-amino aldehyde. For instance, the addition of vinyl Grignard or vinylzinc reagents to 2-(diethylamino)acetaldehyde (B13472542) in the presence of a chiral ligand or catalyst can afford the target compound with high enantioselectivity. rsc.org Chiral amino alcohols themselves can act as ligands in such reactions. rsc.org

Catalytic Asymmetric Aminohydroxylation: While less direct, the asymmetric aminohydroxylation of 1,3-butadiene, if controlled for regioselectivity, could potentially yield the desired product. However, controlling the position of the amino and hydroxyl groups on a diene is a significant synthetic challenge.

Reduction of Chiral Ketones: The stereoselective reduction of a corresponding α-amino ketone, 2-(diethylamino)-1-hydroxybut-3-en-one, using chiral reducing agents like those derived from boron or aluminum in conjunction with chiral ligands, can provide the enantiomerically enriched amino alcohol.

Chiral Resolution: This method involves the separation of a racemic mixture of the enantiomers.

Classical Resolution: This technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Kinetic Resolution: In a kinetic resolution, the enantiomers of the racemate react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. For allylic alcohols, enzyme-catalyzed acylation is a common method for kinetic resolution.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and their separation.

The following table outlines some potential methods for the enantioselective synthesis and resolution applicable to this compound.

| Method | Description | Key Reagents/Catalysts |

| Enantioselective Vinylation | Addition of a vinyl group to a chiral α-amino aldehyde. | Vinyl Grignard, Chiral Ligands (e.g., BINOL derivatives) rsc.org |

| Asymmetric Reduction | Reduction of a prochiral α-amino ketone. | Chiral Borane Reagents, Asymmetric Transfer Hydrogenation Catalysts |

| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral Acids (e.g., tartaric acid, mandelic acid) |

| Kinetic Resolution | Enantioselective reaction of one enantiomer. | Lipases, Chiral Acylating Agents |

| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | Chiral Stationary Phases (e.g., polysaccharide-based) |

Determination of Enantiomeric Excess and Absolute Configuration

Once an enantiomerically enriched sample of this compound is obtained, it is crucial to determine its enantiomeric excess (ee) and absolute configuration (R or S).

Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral Chromatography: Chiral HPLC and Gas Chromatography (GC) are the most common and accurate methods for determining ee. By separating the enantiomers, the area under each peak can be integrated to calculate the ratio of the two enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent or a chiral solvating agent, the NMR spectra of the two enantiomers become distinguishable. nih.gov The integration of the distinct signals for each enantiomer allows for the determination of the ee. Derivatization with a chiral agent to form diastereomers that are distinguishable by NMR is also a common practice.

Absolute Configuration: Determining the absolute spatial arrangement of the atoms (R or S) is more complex.

X-ray Crystallography: If a suitable single crystal of one of the enantiomers (or a derivative) can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration.

Correlation with Known Compounds: The absolute configuration can be determined by chemically converting the compound, without affecting the chiral center, into a product whose absolute configuration is already known.

Chiroptical Methods: Comparison of the experimental circular dichroism (CD) spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration can provide an assignment. nih.gov

The table below details common analytical techniques for stereochemical analysis.

| Technique | Application | Principle |

| Chiral HPLC/GC | Determination of Enantiomeric Excess | Differential interaction with a chiral stationary phase leading to separation. |

| NMR with Chiral Additives | Determination of Enantiomeric Excess | Formation of diastereomeric complexes with distinct NMR signals. nih.gov |

| X-ray Crystallography | Determination of Absolute Configuration | Diffraction pattern of a single crystal reveals the 3D structure. |

| Circular Dichroism (CD) | Determination of Absolute Configuration | Differential absorption of circularly polarized light, characteristic of a specific enantiomer. nih.gov |

Impact of Stereochemistry on Synthetic Utility and Reactivity

The stereochemistry of this compound has a profound impact on its application in organic synthesis, particularly when it is used as a chiral building block or a ligand in asymmetric catalysis.

As a Chiral Building Block: Enantiomerically pure this compound can serve as a versatile starting material for the synthesis of more complex chiral molecules. The predefined stereocenter at C2 can direct the stereochemical outcome of subsequent reactions at other parts of the molecule. For example, the hydroxyl and amino groups can be used to direct metal-catalyzed reactions, and the vinyl group can participate in a variety of transformations such as epoxidation, dihydroxylation, or metathesis, leading to products with multiple stereocenters. The relative orientation of the substituents in the starting amino alcohol will dictate the stereochemistry of the final product.

As a Chiral Ligand: The vicinal amino alcohol motif is a common feature in chiral ligands used for asymmetric catalysis. The enantiopure this compound can be used to prepare chiral ligands for a variety of metal-catalyzed reactions, such as the enantioselective addition of organometallic reagents to aldehydes or ketones. rsc.org The stereochemical outcome of these reactions is directly dependent on the absolute configuration of the ligand. The (R)- and (S)-enantiomers of the ligand will typically produce opposite enantiomers of the product. The diethylamino group and the hydroxyl group can coordinate to a metal center, creating a chiral environment that biases the approach of the reactants.

The reactivity of the functional groups in this compound can also be influenced by its stereochemistry. Intramolecular hydrogen bonding between the hydroxyl and amino groups can affect their nucleophilicity and acidity. This, in turn, can influence the rates and selectivities of reactions involving these groups.

The table below summarizes the influence of stereochemistry on the compound's utility.

| Application | Impact of Stereochemistry | Example |

| Chiral Synthon | The absolute configuration of the starting material determines the stereochemistry of the final product. | Use in the synthesis of chiral pharmaceuticals or natural products. |

| Chiral Ligand | The enantiomer of the ligand used dictates the enantiomer of the product formed in an asymmetric reaction. | Catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org |

| Reactivity | Intramolecular interactions can influence the reactivity of the functional groups. | Different rates of acylation for the two enantiomers in a kinetic resolution. |

Analytical Method Development for 2 Diethylamino but 3 En 1 Ol in Chemical Systems

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of 2-(Diethylamino)but-3-en-1-ol, enabling both the assessment of its purity and the separation of its components. Due to the compound's polarity and potential for chirality, both gas and liquid chromatography, including specialized chiral methods, are applicable.

Gas Chromatography (GC) is a viable technique for the analysis of volatile and thermally stable compounds like this compound. For related amino alcohols such as 2-diethylaminoethanol, GC coupled with a mass spectrometer (GC-MS) is commonly used for identification and quantification. foodb.caoecd.orgnih.govnist.gov The primary alcohol and tertiary amine groups may necessitate derivatization to improve peak shape and thermal stability, although analysis of the non-derivatized form is also possible. foodb.ca The selection of a suitable capillary column, typically one with a polar stationary phase, is critical to achieve good separation from impurities.

High-Performance Liquid Chromatography (HPLC) is highly suitable for analyzing this compound, offering versatility in separation modes. Reversed-phase HPLC is a common approach for amino alcohols. oup.comnih.govnih.gov For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. nih.gov Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which is particularly effective for polar compounds that are poorly retained in reversed-phase systems. jocpr.com

Below are tables summarizing typical starting conditions for GC and HPLC analysis, based on methods developed for structurally similar amino alcohols.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Amino Alcohol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | foodb.caoecd.org |

| Column | High-resolution glass capillary column | oecd.org |

| Analysis Type | Non-derivatized | foodb.ca |

| Detection | Mass Spectrometry (MS) | foodb.caoecd.org |

This table is based on methods for 2-diethylaminoethanol and is a potential starting point for this compound.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Amino Alcohol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase HPLC | oup.com |

| Column | Waters Spherisorb ODS2 (250 × 4.6 mm I.D., 5 µm) | oup.com |

| Mobile Phase | Gradient of acetonitrile (B52724) in 10 mM triethylammonium (B8662869) phosphate (B84403) (pH 4.0) | oup.com |

| Detection | UV at 231 nm (after derivatization) | oup.com |

| Derivatization | Pre-column with a chiral, UV-active reagent | oup.com |

This table outlines a method for β-amino alcohols and demonstrates the need for derivatization for sensitive UV detection.